molecular formula C18H17ClN4O2 B11379701 2-(2-chlorophenyl)-5-(hydroxymethyl)-N-(2-phenylethyl)-2H-1,2,3-triazole-4-carboxamide

2-(2-chlorophenyl)-5-(hydroxymethyl)-N-(2-phenylethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11379701
M. Wt: 356.8 g/mol
InChI Key: AFMOIRKUKPNAAL-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-5-(hydroxymethyl)-N-(2-phenylethyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a phenylethylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-5-(hydroxymethyl)-N-(2-phenylethyl)-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method is the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The chlorophenyl and phenylethylamine groups are then introduced through subsequent substitution reactions. The hydroxymethyl group can be added via a hydroxylation reaction under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactors, which offer advantages such as increased efficiency, better control over reaction conditions, and scalability. These reactors enable the direct introduction of functional groups into the compound, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-5-(hydroxymethyl)-N-(2-phenylethyl)-2H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative.

Scientific Research Applications

2-(2-chlorophenyl)-5-(hydroxymethyl)-N-(2-phenylethyl)-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-5-(hydroxymethyl)-N-(2-phenylethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The chlorophenyl and phenylethylamine groups contribute to the compound’s binding affinity and specificity. The hydroxymethyl group may participate in hydrogen bonding, enhancing the compound’s overall stability and efficacy .

Comparison with Similar Compounds

Similar Compounds

  • (2-chlorophenyl)methylamine
  • [(2-chlorophenyl)methyl][2-(dimethylamino)-2-phenylethyl]amine

Uniqueness

2-(2-chlorophenyl)-5-(hydroxymethyl)-N-(2-phenylethyl)-2H-1,2,3-triazole-4-carboxamide is unique due to its combination of functional groups and the presence of the triazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H17ClN4O2

Molecular Weight

356.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-5-(hydroxymethyl)-N-(2-phenylethyl)triazole-4-carboxamide

InChI

InChI=1S/C18H17ClN4O2/c19-14-8-4-5-9-16(14)23-21-15(12-24)17(22-23)18(25)20-11-10-13-6-2-1-3-7-13/h1-9,24H,10-12H2,(H,20,25)

InChI Key

AFMOIRKUKPNAAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=NN(N=C2CO)C3=CC=CC=C3Cl

Origin of Product

United States

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